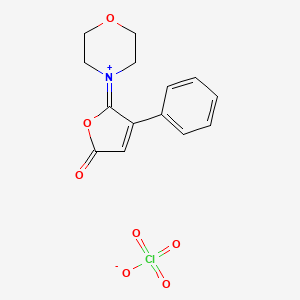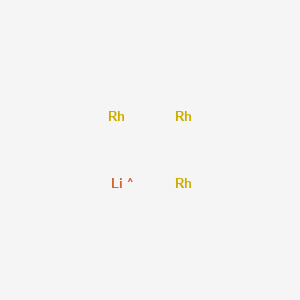![molecular formula C8H10N2S B14565895 3-Ethyl-2-methyl-3H-thieno[2,3-d]imidazole CAS No. 61612-03-1](/img/structure/B14565895.png)
3-Ethyl-2-methyl-3H-thieno[2,3-d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-methyl-3H-thieno[2,3-d]imidazole is a heterocyclic compound that belongs to the class of thienoimidazoles These compounds are characterized by a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-methyl-3H-thieno[2,3-d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a bromo ketone with formamidine acetate in the presence of a base, followed by cyclization to form the thienoimidazole ring . The reaction conditions often require the use of solvents such as liquid ammonia and may involve heating to facilitate the cyclization process.
Industrial Production Methods
For large-scale production, cross-coupling methods are employed. These methods involve the use of high concentrations of reactants, such as 2 M in a mixture of t-BuOH and DCE, and high temperatures (around 100°C) to drive the reaction to completion . The use of excess indole and specific catalysts can enhance the yield and efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-methyl-3H-thieno[2,3-d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thienoimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted thienoimidazoles, depending on the specific reaction and conditions used.
Scientific Research Applications
3-Ethyl-2-methyl-3H-thieno[2,3-d]imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-methyl-3H-thieno[2,3-d]imidazole involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of thienoimidazole act as agonists of the human STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in antitumor immunotherapy . The compound’s effects are mediated through the activation of immune responses, leading to the inhibition of tumor growth.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidines: These compounds share a similar fused ring system but contain a pyrimidine ring instead of an imidazole ring.
Thieno[3,2-b]pyridines: These compounds have a pyridine ring fused to the thieno ring, differing in the position of the nitrogen atom.
Uniqueness
3-Ethyl-2-methyl-3H-thieno[2,3-d]imidazole is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the fused ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61612-03-1 |
|---|---|
Molecular Formula |
C8H10N2S |
Molecular Weight |
166.25 g/mol |
IUPAC Name |
3-ethyl-2-methylthieno[2,3-d]imidazole |
InChI |
InChI=1S/C8H10N2S/c1-3-10-6(2)9-7-4-5-11-8(7)10/h4-5H,3H2,1-2H3 |
InChI Key |
PMKNWOZPMJTHHP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC2=C1SC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dichloro-N-[1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide](/img/structure/B14565816.png)




![(E)-1-[3,8-Dimethyl-5-(propan-2-yl)azulen-1-yl]-2-(4-ethoxyphenyl)diazene](/img/structure/B14565845.png)



![1,2,3,4-Tetrahydrobenzo[g]phthalazine](/img/structure/B14565865.png)
![2(1H)-Pyridinone, 1-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-](/img/structure/B14565873.png)
![1-{[(4-Methoxyphenyl)methylidene]amino}imidazolidin-2-one](/img/structure/B14565875.png)


